Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the pyridin-2-ylsulfanyl group, and the final esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridin-2-ylsulfanyl group or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyridin-2-ylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, the compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific biological targets, such as enzymes or receptors.
Industry: In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-(propylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate include other thiazole derivatives with different substituents. Examples include:
- Ethyl 2-(methylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate
- Ethyl 2-(propylamino)-4-[(pyridin-3-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H19N3O2S2 |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
ethyl 2-(propylamino)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H19N3O2S2/c1-3-8-17-15-18-11(13(22-15)14(19)20-4-2)10-21-12-7-5-6-9-16-12/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,18) |
InChI Key |
YTVDOPKXSPOXBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C(S1)C(=O)OCC)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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